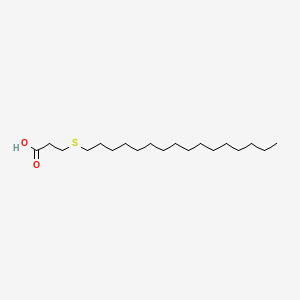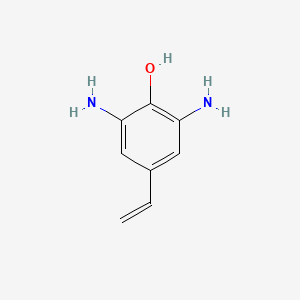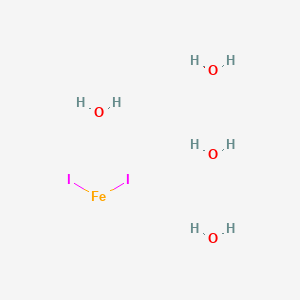
Diiodoiron;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodoiron;tetrahydrate is a chemical compound with the formula FeI₂·4H₂O It is a coordination complex where iron is bonded to two iodine atoms and four water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diiodoiron;tetrahydrate can be synthesized by dissolving iron in a solution of iodine in water. The resulting solution is then evaporated to deposit green crystals of the tetrahydrate . The reaction can be represented as:
Fe+I2+4H2O→FeI2⋅4H2O
Industrial Production Methods
Industrial production of this compound typically involves the reaction of iron filings with iodine in an aqueous medium, followed by crystallization. The process is carried out under controlled conditions to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Diiodoiron;tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) compounds.
Reduction: It can be reduced to elemental iron.
Substitution: The iodine atoms can be substituted with other halogens or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Iron(III) iodide or iron(III) oxide.
Reduction: Elemental iron.
Substitution: Iron(II) chloride or iron(II) bromide.
Aplicaciones Científicas De Investigación
Diiodoiron;tetrahydrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other iron compounds.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron metabolism.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diiodoiron;tetrahydrate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The pathways involved include:
Oxidative Stress: It can generate reactive oxygen species, leading to oxidative stress in cells.
Metal Ion Homeostasis: It can influence the balance of metal ions in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
- Iron(II) bromide tetrahydrate (FeBr₂·4H₂O)
- Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
- Armstrong’s acid (naphthalene-1,5-disulfonic acid tetrahydrate)
Uniqueness
Diiodoiron;tetrahydrate is unique due to its specific coordination environment and the presence of iodine atoms This gives it distinct chemical and physical properties compared to other iron(II) halide hydrates
Propiedades
Fórmula molecular |
FeH8I2O4 |
|---|---|
Peso molecular |
381.72 g/mol |
Nombre IUPAC |
diiodoiron;tetrahydrate |
InChI |
InChI=1S/Fe.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
Clave InChI |
YECVBNYAHYWPOD-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.[Fe](I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


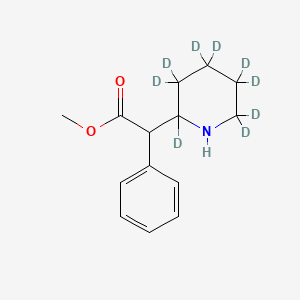
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
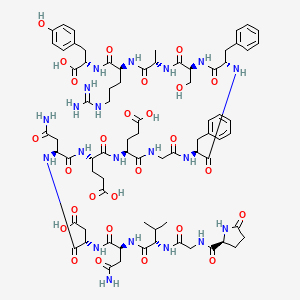
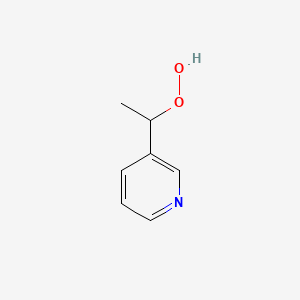
![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
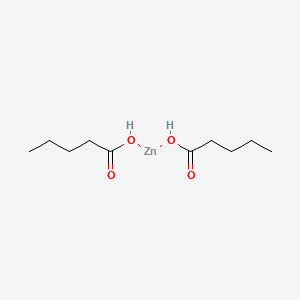
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
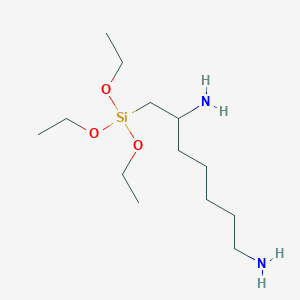
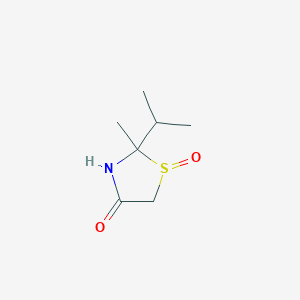
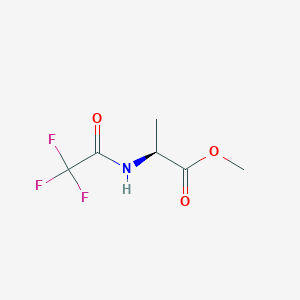

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
